
tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl 4-(4-bromo-2-nitrophenyl)-5,6-dihydropyridine-1(2H)-carboxylate: is a chemical compound that belongs to the class of dihydropyridines It is characterized by the presence of a tert-butyl ester group, a bromine atom, and a nitro group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: The addition of a bromine atom to the nitrophenyl compound.
Formation of Dihydropyridine Ring: This step involves the cyclization of the intermediate compounds to form the dihydropyridine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Products may include pyridine derivatives.
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted phenyl derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitro group and bromine atom play crucial roles in its binding affinity and specificity. The dihydropyridine ring is known to interact with calcium channels, potentially inhibiting their function and leading to various physiological effects.
類似化合物との比較
- tert-Butyl (4-bromo-2-nitrophenyl)carbamate
- 4-Bromo-2-nitroaniline
- tert-Butyl carbamate
Comparison:
- tert-Butyl (4-bromo-2-nitrophenyl)carbamate: Similar in structure but lacks the dihydropyridine ring, making it less effective in calcium channel interactions.
- 4-Bromo-2-nitroaniline: Contains the nitro and bromine groups but lacks the ester and dihydropyridine components, limiting its applications in medicinal chemistry.
- tert-Butyl carbamate: Lacks the nitro and bromine groups, making it less versatile in chemical reactions.
特性
分子式 |
C16H19BrN2O4 |
|---|---|
分子量 |
383.24 g/mol |
IUPAC名 |
tert-butyl 4-(4-bromo-2-nitrophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(20)18-8-6-11(7-9-18)13-5-4-12(17)10-14(13)19(21)22/h4-6,10H,7-9H2,1-3H3 |
InChIキー |
HGLKTVFVCXOFBX-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(3-Fluorophenyl)methyl]-4-(piperazin-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B8484427.png)
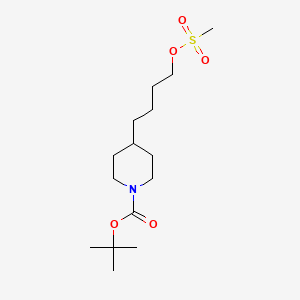
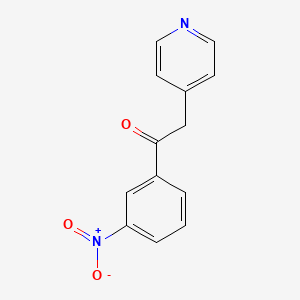
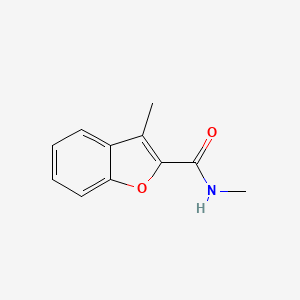
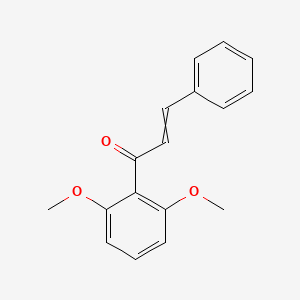
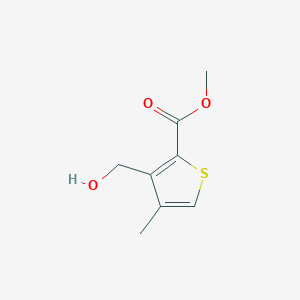
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride](/img/structure/B8484485.png)
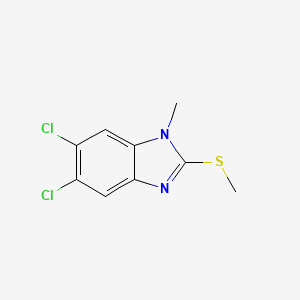
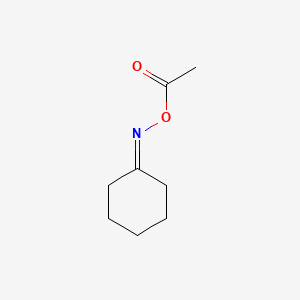
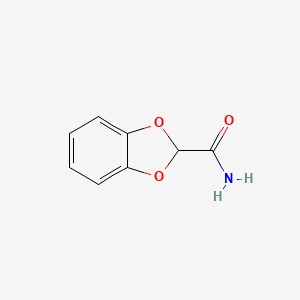
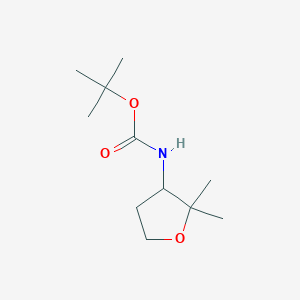
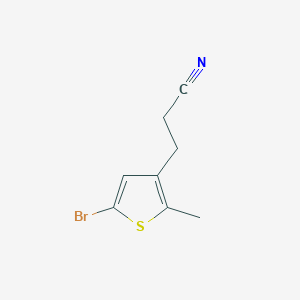
![[3-(4-Trifluoromethyl-benzyloxy)-phenyl]-methanol](/img/structure/B8484524.png)
